molecular formula C23H18BrN3O B3608264 2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608264
M. Wt: 432.3 g/mol
InChI Key: BRRNUJRIMAUUSU-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a pyridinylmethyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Doebner reaction, where aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted under acidic conditions.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative is reacted with pyridin-3-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It can be used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxamide: Similar structure but lacks the bromophenyl and pyridinylmethyl groups.

    6-Methylquinoline-4-carboxamide: Similar structure but lacks the bromophenyl and pyridinylmethyl groups.

    2-(3-Chlorophenyl)-6-methylquinoline-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the bromophenyl and pyridinylmethyl groups, which impart specific chemical properties and potential biological activities. These functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-15-7-8-21-19(10-15)20(23(28)26-14-16-4-3-9-25-13-16)12-22(27-21)17-5-2-6-18(24)11-17/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRNUJRIMAUUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CN=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3-BROMOPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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